(2R,3R)-(+)-3-Propyloxiranemethanol
Description
Significance of Enantiomerically Pure Epoxides in Organic Chemistry
Enantiomerically pure epoxides are highly sought-after building blocks in organic synthesis due to their versatility and the high degree of stereochemical control they offer. algoreducation.com The three-membered ring of an epoxide is strained and thus highly susceptible to ring-opening reactions by a variety of nucleophiles. wikipedia.orgnih.gov This reactivity allows for the introduction of two new functional groups with defined stereochemistry.
The ability to perform these transformations with high stereoselectivity is crucial in the synthesis of pharmaceuticals, agrochemicals, and natural products, where the specific three-dimensional arrangement of atoms is often directly linked to biological activity. algoreducation.comchiralpedia.com The production of enantiomerically pure compounds is essential to ensure the efficacy and minimize potential adverse effects of a drug. chiralpedia.comnumberanalytics.com Epoxides serve as key intermediates in the construction of these complex molecules, with their ring-opening reactions providing a reliable method for establishing stereocenters. nih.govresearchgate.net
The Role of (2R,3R)-(+)-3-Propyloxiranemethanol in Stereoselective Synthesis
This compound is a specific chiral epoxymethanol that serves as a valuable precursor in stereoselective synthesis. Its defined stereochemistry at two adjacent carbon atoms, coupled with the presence of both a hydroxyl group and an epoxide ring, allows for a range of selective chemical transformations.
This compound is particularly useful in synthetic strategies that require the introduction of a propyl group with specific stereocontrol. The hydroxyl group can be used to direct subsequent reactions or can be protected while the epoxide is opened by a nucleophile. This regioselective and stereospecific ring-opening allows for the creation of new stereocenters with a high degree of predictability. For instance, it can be employed in the synthesis of complex natural products and pharmaceuticals where the specific stereoisomer is required for its biological function. The Sharpless asymmetric epoxidation is a key reaction used to establish the stereogenic centers in such molecules. nih.gov
Interactive Data Tables
Chemical and Physical Properties of (2S,3S)-(-)-3-Propyloxiranemethanol
Note: Data for the (2S,3S)-(-) enantiomer is provided as a close reference due to the limited availability of specific data for the (2R,3R)-(+) enantiomer. The physical properties are expected to be identical except for the sign of optical rotation.
| Property | Value | Source |
| Molecular Formula | C6H12O2 | nih.gov |
| Molecular Weight | 116.16 g/mol | nih.gov |
| IUPAC Name | [(2S,3S)-3-propyloxiran-2-yl]methanol | nih.gov |
| InChI | InChI=1S/C6H12O2/c1-2-3-5-6(4-7)8-5/h5-7H,2-4H2,1H3/t5-,6-/m0/s1 | nih.gov |
| InChIKey | IGRZECZSICIWJA-WDSKDSINSA-N | nih.gov |
| Canonical SMILES | CCC[C@H]1C@@HCO | nih.gov |
Synonyms for Related Compounds
| Compound | Synonyms | CAS Number |
| (2S,3S)-(-)-3-Propyloxiranemethanol | (2S,3S)-3-propyloxiranemethanol, 89321-71-1 | 89321-71-1 nih.govchemspider.com |
| Oxirane, 2-methyl-3-propyl-, (2R,3S)-rel- | Not Applicable | 6124-90-9 epa.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
92418-71-8 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
[(2R,3R)-3-propyloxiran-2-yl]methanol |
InChI |
InChI=1S/C6H12O2/c1-2-3-5-6(4-7)8-5/h5-7H,2-4H2,1H3/t5-,6-/m1/s1 |
InChI Key |
IGRZECZSICIWJA-PHDIDXHHSA-N |
Isomeric SMILES |
CCC[C@@H]1[C@H](O1)CO |
Canonical SMILES |
CCCC1C(O1)CO |
Origin of Product |
United States |
Synthetic Methodologies for 2r,3r + 3 Propyloxiranemethanol
Asymmetric Epoxidation of Allylic Alcohols
The asymmetric epoxidation of allylic alcohols is a cornerstone of modern organic synthesis, providing access to highly functionalized, enantiomerically enriched epoxides. wikipedia.org These epoxides are versatile intermediates that can be converted into a wide array of products such as diols and aminoalcohols. wikipedia.org The Sharpless epoxidation, in particular, has proven to be a reliable and highly enantioselective method for a broad range of primary and secondary allylic alcohols. wikipedia.org
Sharpless Epoxidation Protocols
The Sharpless-Katsuki asymmetric epoxidation is a highly reliable and predictable method for the synthesis of 2,3-epoxyalcohols. libretexts.orgoregonstate.edu The reaction utilizes a titanium(IV) isopropoxide catalyst, a chiral tartrate ester as a ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. wikipedia.org For the synthesis of (2R,3R)-(+)-3-Propyloxiranemethanol, the starting material is (E)-2-Hexen-1-ol. The specific enantiomer of the product is determined by the chirality of the diethyl tartrate (DET) used. To obtain the (2R,3R) enantiomer, (+)-diethyl tartrate is employed.
A representative procedure involves charging a flask with methylene chloride and titanium(IV) isopropoxide, followed by cooling to low temperatures, typically -70°C. orgsyn.org To this solution, the chiral ligand, diethyl (2R,3R)-tartrate, and the substrate, (E)-2-hexen-1-ol, are added. orgsyn.org Finally, a pre-cooled solution of anhydrous tert-butyl hydroperoxide in toluene is introduced. orgsyn.org The reaction is then allowed to warm to 0°C over a couple of hours before being quenched and worked up. orgsyn.org The presence of 3Å molecular sieves is often necessary to ensure the catalyst is effective in catalytic amounts by removing water, which can destroy the active catalytic species. wikipedia.org
| Reactant/Reagent | Molar Ratio (Substrate=1) | Key Role |
| (E)-2-Hexen-1-ol | 1.0 | Prochiral Substrate |
| Titanium(IV) isopropoxide | ~0.54 | Catalyst Precursor |
| Diethyl (2R,3R)-tartrate | ~0.64 | Chiral Ligand |
| tert-Butyl hydroperoxide | 2.0 | Oxidizing Agent |
This table is based on a specific experimental procedure and ratios may vary. orgsyn.org
The reaction demonstrates high yields and excellent enantioselectivity. For the epoxidation of hexe-2-en-1-ol, enantiomeric excesses (ee) of 94% and yields of 85% have been reported. libretexts.org
The active catalyst in the Sharpless epoxidation is a dimeric titanium-tartrate complex, generally formulated as [Ti(tartrate)(OR)₂]₂. wikipedia.org The catalyst is formed in situ from the reaction of titanium(IV) isopropoxide and a dialkyl tartrate. wikipedia.org While diethyl tartrate (DET) and diisopropyl tartrate (DIPT) are the most commonly used ligands, the choice of the tartrate ester can influence the reaction's efficiency and enantioselectivity. princeton.edu
The key features of the catalyst system are:
Titanium(IV) alkoxides : Titanium tetra(isopropoxide), Ti(O-i-Pr)₄, is the most common precursor. wikipedia.org
Chiral Ligands : Diethyl tartrate (DET) and diisopropyl tartrate (DIPT) are the most effective ligands. For (E)-allylic alcohols like (E)-2-hexen-1-ol, DET often provides greater enantiomeric excess than DIPT. princeton.edu
Oxidant : tert-Butyl hydroperoxide (TBHP) is the terminal oxidant. wikipedia.org
Excess tartrate can inhibit the reaction by forming an inert Ti(tartrate)₂ complex. princeton.edu The stoichiometry between the titanium alkoxide and the tartrate ligand is crucial for the formation of the active dimeric catalyst. NMR studies have shown that a 2:2 Ti:tartrate structure, [Ti(tartrate)(OR)₂]₂, constitutes the bulk of the catalyst present in the reaction mixture. princeton.edu
A significant advantage of the Sharpless epoxidation is its predictable stereochemical outcome. The facial selectivity of the epoxidation is determined solely by the chirality of the tartrate ligand used and is independent of the substitution pattern on the allylic alcohol. wikipedia.org
A well-established mnemonic allows for the prediction of the product's stereochemistry:
Draw the allylic alcohol with the C=C bond oriented vertically.
Place the CH₂OH group in the lower right corner.
Using (+)-DET or (+)-DIPT results in the epoxidation occurring from the top face (re face).
Using (-)-DET or (-)-DIPT results in the epoxidation occurring from the bottom face (si face).
For the synthesis of this compound from (E)-2-Hexen-1-ol, (+)-diethyl tartrate is used, which directs the oxidation to the top face of the double bond when drawn according to the mnemonic, yielding the desired (2R, 3R) stereochemistry.
The mechanism of the Sharpless epoxidation involves the formation of a dimeric titanium complex where two titanium atoms are bridged by two tartrate ligands. The allylic alcohol substrate and the TBHP oxidant coordinate to one of the titanium centers, displacing isopropoxide ligands. princeton.edu
The key steps in the catalytic cycle are:
Ligand Exchange : The isopropoxide ligands on the titanium precursor are replaced by the tartrate, the allylic alcohol, and the TBHP.
Formation of the Active Complex : An active "loaded" catalyst is formed, containing the titanium center, tartrate ligand, the substrate alkoxide, and the peroxide.
Oxygen Transfer : The peroxide oxygen atom is transferred to the double bond of the allylic alcohol in an intramolecular fashion. This step occurs within the chiral environment of the catalyst, which dictates the face of the attack.
Product Release : The resulting epoxy alcohol is released, and the catalyst is regenerated to start a new cycle.
The structure of the catalyst creates a chiral pocket, and the substrate is oriented in such a way that one face of the double bond is sterically shielded, while the other is exposed for epoxidation. oregonstate.edu This precise organization is responsible for the high degree of enantioselectivity observed.
Alternative Enantioselective Epoxidation Strategies
While the Sharpless epoxidation is highly effective, other methods for the enantioselective synthesis of epoxides exist. These alternatives may offer advantages in specific contexts, such as the use of different oxidants or catalyst systems.
An alternative strategy for the synthesis of chiral epoxides involves the asymmetric reduction of α-haloketones. nih.gov This method provides the epoxide in a two-step sequence from the corresponding ketone. For the synthesis of this compound, this would involve a three-step sequence starting from (E)-2-hexen-1-ol:
Oxidation : The allylic alcohol, (E)-2-hexen-1-ol, is first oxidized to the corresponding α,β-unsaturated ketone, (E)-hex-2-enal.
Halogenation : The enone is then converted to an α-haloketone, for example, 2-chloro-hexan-3-one.
Asymmetric Borane Reduction : The α-haloketone undergoes an enantioselective reduction using a chiral catalyst and a borane source, such as borane-dimethyl sulfide complex (BH₃·DMS). nih.gov This reduction forms a chiral halohydrin intermediate.
Epoxide Formation : The resulting halohydrin is then treated with a base (e.g., NaOH), which promotes an intramolecular Sₙ2 reaction to form the desired epoxide without racemization. nih.gov
Chiral spiroaminoborate esters can be used as catalysts for the borane-mediated reduction, achieving high yields and excellent enantiopurity (up to 99% ee) for the resulting epoxides. nih.gov This method offers a viable, albeit longer, alternative route to chiral epoxides, especially for substrates that may not be suitable for the Sharpless protocol.
Sulfur Ylide-Mediated Epoxidations
The formation of epoxides from carbonyl compounds using sulfur ylides, often referred to as the Corey-Chaykovsky reaction, is a fundamental transformation in organic synthesis. organic-chemistry.orgbristol.ac.uk This methodology involves the reaction of a sulfur ylide, generated in situ from a sulfonium salt and a strong base, with an aldehyde or ketone. organic-chemistry.orgmdpi.com For the synthesis of a chiral epoxide like this compound, an asymmetric variant of this reaction is employed, utilizing a chiral sulfide to induce stereoselectivity. bristol.ac.ukacs.orgacs.org
The generally accepted mechanism proceeds through the initial nucleophilic addition of the ylide to the carbonyl group of an aldehyde, in this case, pentanal, to form a betaine intermediate. organic-chemistry.orgacs.orgnih.gov This is followed by an intramolecular nucleophilic attack where the oxygen anion displaces the sulfide group, leading to the formation of the epoxide ring. organic-chemistry.org The stereochemical outcome of the reaction—both diastereoselectivity and enantioselectivity—is largely determined by the reversibility of the initial betaine formation and the subsequent ring-closure step. acs.org
Computational studies using density functional theory have further elucidated the mechanism, highlighting that for reactions involving highly polar intermediates, the use of continuum solvation models is necessary to obtain accurate results. acs.orgnih.gov These studies have shown that key steps include the formation of a gauche betaine, its torsional rotation to an anti-rotamer, and the final facile elimination of the sulfide to form the epoxide. acs.orgnih.gov The rate-determining step can vary depending on the reaction pathway, influencing the final stereoisomer distribution. nih.gov By carefully selecting the chiral sulfide and tuning reaction conditions, high levels of stereocontrol can be achieved, making this a viable, though complex, route to enantiomerically enriched epoxides. acs.org
Process Intensification and Green Chemistry Approaches in Synthesis
Process intensification aims to develop safer, more energy-efficient, and sustainable chemical processes. unito.itcetjournal.itrug.nl In the synthesis of this compound, green chemistry principles are applied through the use of alternative reaction media and biocatalytic methods to enhance efficiency and reduce environmental impact.
Synthesis in Supercritical Carbon Dioxide Media
Supercritical carbon dioxide (scCO₂) has emerged as a promising green solvent alternative to conventional organic solvents for various chemical reactions, including epoxidations. acs.orgoup.comuky.edu Its non-toxic, non-flammable nature, and tunable solvent properties make it an attractive medium. uky.edumdpi.com The synthesis of this compound via the allylic epoxidation of trans-2-hexen-1-ol (B124871) has been specifically studied in scCO₂. nd.edu The interaction between scCO₂ and the epoxide ring involves a Lewis acid-Lewis base interaction between the carbon of CO₂ and the oxygen of the epoxide. nih.gov
A significant challenge in utilizing scCO₂ is the complex phase behavior of multicomponent reaction systems under high pressure. oup.comnd.edu For the epoxidation of trans-2-hexen-1-ol, high-pressure phase behavior studies of the reactants, products, and catalysts in CO₂ were conducted. nd.edu These investigations revealed complex equilibria, including the presence of vapor-liquid-liquid (VLL) phases. nd.edu The existence of multiple phases can introduce mass transfer limitations, negatively affecting reaction efficiency. mdpi.comnih.gov Understanding and controlling this phase behavior is crucial for designing and optimizing processes that use scCO₂ as a solvent. oup.comnd.edu For instance, even at 50% conversion, a reaction mixture starting with 5 mole % of each reactant at 50°C and 306.8 bar could split into two phases. nd.edu
To predict and manage the complex phase behavior, thermodynamic models are employed. conicet.gov.arresearchgate.net In the case of the synthesis of this compound in scCO₂, the Peng-Robinson equation of state was used to model the measured phase behavior of the binary systems. nd.edu However, standard modeling software, such as Aspen Plus, encountered computational difficulties and sometimes converged to incorrect solutions, especially near conditions where three phases form. nd.edu This highlights the complexity of accurately modeling these systems. To overcome these challenges, a more reliable computational routine based on interval mathematics, INTFLASH, was developed to ensure correct solutions to the phase equilibrium problem. nd.edu Such rigorous modeling is essential for process simulation and optimization. conicet.gov.ar
| Component | Critical Temperature (K) | Critical Pressure (bar) | Acentric Factor |
|---|---|---|---|
| Carbon Dioxide | 304.2 | 73.8 | 0.224 |
| trans-2-Hexen-1-ol | 608.0 | 42.4 | 0.590 |
| This compound | 631.0 | 41.1 | 0.584 |
Note: The table above presents critical property data used in the thermodynamic modeling of the epoxidation reaction in supercritical CO₂. Data is based on findings from related studies. nd.edu
Phase behavior has a direct and significant impact on reaction rates and selectivity in supercritical fluids. researchgate.net Operating in a single-phase system is often desirable to eliminate interphase mass transfer limitations, which can hinder reaction kinetics. mdpi.comnih.gov Model calculations for the epoxidation of trans-2-hexen-1-ol suggest that the reaction could be run efficiently in a single phase at pressures as low as 125 bar. nd.edu The ability to tune the solvent density and other properties of scCO₂ with changes in pressure and temperature allows for the potential optimization of reaction rates and selectivity, an effect that is particularly pronounced near the critical point of the solvent. researchgate.netresearchgate.net
Kinetic Resolution Techniques
Kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds from a racemic mixture. researchgate.net This method is particularly relevant for the synthesis of chiral epoxides, which are valuable building blocks in the pharmaceutical and agrochemical industries. researchgate.netnih.gov Enzymatic kinetic resolution, which utilizes the high enantioselectivity of enzymes, is a prominent green chemistry approach. researchgate.netnih.gov
Reactivity and Synthetic Transformations of 2r,3r + 3 Propyloxiranemethanol
Stereoselective Ring-Opening Reactions
The synthetic utility of (2R,3R)-(+)-3-Propyloxiranemethanol is most prominently demonstrated in its stereoselective ring-opening reactions. The inherent polarity and strain of the three-membered epoxide ring make it susceptible to attack by nucleophiles. The stereochemistry of the starting material dictates the stereochemical outcome of the products, allowing for the synthesis of enantiomerically pure compounds.
Nucleophilic Ring Opening
Nucleophilic attack on the epoxide ring of This compound is a cornerstone of its reactivity. These reactions typically proceed via an SN2 mechanism, resulting in an inversion of configuration at the carbon atom that is attacked. The regioselectivity of the attack, whether at the C2 or C3 position, is influenced by steric and electronic factors, as well as the nature of the nucleophile and the reaction conditions. The presence of the primary alcohol at C1 can also direct the regioselectivity of the ring-opening, particularly when using catalysts that can coordinate to this hydroxyl group. harvard.edu
The reaction of This compound with oxygen-based nucleophiles provides a direct route to chiral 1,2,3-triol derivatives. Acid-catalyzed hydrolysis of the epoxide will lead to the formation of a triol through a backside attack of water on the protonated epoxide. The regioselectivity of this attack can be influenced by the reaction conditions. Alternatively, reaction with alkoxides can be used to generate ether-diols.
For example, the ring-opening with a hydroxide (B78521) source under basic conditions would be expected to proceed with high regioselectivity, with the nucleophile attacking the less sterically hindered C2 position. This would result in the formation of (2S,3R)-hexane-1,2,3-triol.
| Reactant | Nucleophile | Expected Major Product |
| This compound | H₂O/H⁺ | (2S,3R)-Hexane-1,2,3-triol & (2R,3S)-Hexane-1,2,3-triol |
| This compound | OH⁻ | (2S,3R)-Hexane-1,2,3-triol |
| This compound | CH₃O⁻ | (2S,3R)-2-Methoxyhexane-1,3-diol |
The synthesis of chiral amino alcohols is a significant application of epoxy alcohols. researchgate.netopenaccessjournals.com The reaction of This compound with a variety of nitrogen-based nucleophiles, such as ammonia, primary amines, or secondary amines, yields valuable chiral 3-amino-1,2-diols. nih.gov These reactions are often catalyzed by Lewis acids to enhance the reactivity of the epoxide ring. rroij.com The nucleophilic attack typically occurs at the less sterically hindered C2 position, leading to the corresponding anti-amino alcohol. The use of catalysts can also control the regioselectivity of the ring-opening. nih.govyoutube.com
| Amine Nucleophile | Catalyst | Expected Major Product |
| Ammonia (NH₃) | None / Lewis Acid | (2S,3R)-2-Aminohexane-1,3-diol |
| Aniline (C₆H₅NH₂) | Lewis Acid (e.g., Ti(Oi-Pr)₄) | (2S,3R)-2-(Phenylamino)hexane-1,3-diol |
| Diethylamine ((C₂H₅)₂NH) | Lewis Acid (e.g., Ti(Oi-Pr)₄) | (2S,3R)-2-(Diethylamino)hexane-1,3-diol |
| Sodium Azide (NaN₃) | NH₄Cl | (2S,3R)-2-Azidohexane-1,3-diol |
The resulting amino diols are important building blocks for the synthesis of pharmaceuticals and chiral ligands. mdpi.com
The hydroxyl group of This compound can be derivatized to form ethers through reactions such as the Williamson ether synthesis. pressbooks.publibretexts.org This involves the deprotonation of the alcohol with a strong base, such as sodium hydride, followed by reaction with an alkyl halide.
Furthermore, the epoxide ring can be opened by alcohols under either acidic or basic conditions to generate chiral ether-diols. youtube.com Under acidic conditions, the alcohol attacks the more substituted carbon of the protonated epoxide, while under basic conditions, the attack occurs at the less sterically hindered carbon. youtube.com
| Reaction Type | Reagents | Expected Product |
| Williamson Ether Synthesis | 1. NaH; 2. CH₃I | (2R,3R)-1-Methoxy-2,3-epoxyhexane |
| Acid-catalyzed ring-opening | CH₃OH, H⁺ | (2R,3S)-3-Methoxyhexane-1,2-diol |
| Base-catalyzed ring-opening | CH₃OH, NaOCH₃ | (2S,3R)-2-Methoxyhexane-1,3-diol |
Acid-Catalyzed Rearrangements
In the presence of Lewis or Brønsted acids, This compound can undergo rearrangement reactions to form carbonyl compounds. These transformations are synthetically valuable for accessing chiral aldehydes and ketones.
The Meinwald rearrangement is a classic acid-catalyzed isomerization of epoxides to carbonyl compounds. researchgate.netnih.gov For This compound , treatment with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is expected to induce this rearrangement. rsc.orgresearchgate.net The reaction proceeds through the formation of a carbocation intermediate upon coordination of the Lewis acid to the epoxide oxygen. Subsequent migration of a hydride or an alkyl group from an adjacent carbon to the carbocation center results in the formation of a carbonyl group. nih.govrsc.org
The regiochemical outcome of the rearrangement depends on the migratory aptitude of the substituents. In the case of This compound , there are two potential pathways for the rearrangement after the formation of the C3 carbocation:
Hydride Shift: Migration of the hydride from C2 to C3 would lead to the formation of (R)-3-hydroxy-2-hexanone.
Alkyl Shift: Migration of the hydroxymethyl group from C2 to C3 is less likely but could theoretically lead to 2-propyl-3-hydroxypropanal.
The more likely pathway is the hydride shift, as hydride migration is generally favored over alkyl group migration. The stereochemistry of the starting material influences the stereocenter in the resulting α-hydroxy ketone.
| Lewis Acid | Migrating Group | Expected Major Product |
| BF₃·OEt₂ | Hydride (from C2) | (R)-3-Hydroxy-2-hexanone |
| Cr(TPP)OTf | Alkyl Shift (from C2) | (R)-2-Formyl-1-pentanol organic-chemistry.org |
The choice of Lewis acid can influence the selectivity of the rearrangement, with some catalysts favoring the formation of aldehydes over ketones. organic-chemistry.org
Epoxide Migration Phenomena
Under basic conditions, 2,3-epoxy alcohols like this compound can undergo a reversible isomerization known as the Payne rearrangement. organicreactions.orgwikipedia.org This reaction involves the deprotonation of the hydroxyl group, followed by an intramolecular nucleophilic attack of the resulting alkoxide on the adjacent carbon of the epoxide ring. chemistry-chemists.com This process leads to the formation of an isomeric 1,2-epoxy alcohol with inversion of configuration at the carbon atom that is attacked. wikipedia.org
The equilibrium between the two epoxy alcohol isomers is influenced by the substitution pattern on the epoxide ring, with the thermodynamically more stable isomer being favored. wikipedia.org Specifically, the equilibrium tends to favor the isomer with a greater number of substituents on the epoxide ring. wikipedia.org The Payne rearrangement is a powerful tool in synthesis, as it allows for the stereoselective introduction of functionalities. organicreactions.org By trapping one of the equilibrating isomers with a suitable electrophile or by exploiting differences in reactivity towards nucleophiles, a single, desired product can be obtained in high yield. organicreactions.orgwikipedia.org
It is important to note that the conditions for epoxide migration are typically strongly basic, which can limit the scope of the reaction to substrates that can tolerate such conditions. wikipedia.org The reaction is also sensitive to the solvent system, with aprotic conditions often slowing down or inhibiting the rearrangement. wikipedia.org
Further Derivatization as a Chiral Building Block
The inherent chirality and functionality of this compound make it an excellent starting material for the synthesis of more complex chiral molecules.
The epoxide ring of this compound is susceptible to ring-opening reactions with a wide range of nucleophiles. This reactivity allows for the introduction of various functional groups with a high degree of regio- and stereocontrol, paving the way for the synthesis of complex organic scaffolds. For instance, the ring-opening of the epoxide can lead to the formation of diols, amino alcohols, and other polyfunctionalized acyclic systems. These products, in turn, can serve as key intermediates in the total synthesis of natural products and other biologically active molecules.
The transformation of this compound and its derivatives plays a crucial role in the synthesis of heterocyclic compounds. The intramolecular cyclization of intermediates derived from the epoxy alcohol can lead to the formation of various ring systems. For example, the reaction of 2,3-epoxy alcohols with primary amines can yield 3-amino-1,2-diols, which are precursors to chiral aziridines and oxazolidinones. researchgate.net These heterocyclic frameworks are prevalent in many pharmaceuticals and natural products. The stereochemistry of the starting epoxy alcohol directly translates to the stereochemistry of the resulting heterocyclic product, highlighting the importance of this chiral building block in asymmetric synthesis. researchgate.net
Advanced Characterization and Analytical Methodologies in Research
Determination of Enantiomeric Excess and Purity
Ensuring the enantiomeric purity of (2R,3R)-(+)-3-Propyloxiranemethanol is a critical step in its synthesis and application. Various analytical techniques are utilized to quantify the presence of its corresponding (2S,3S)-(-) enantiomer, thereby establishing the enantiomeric excess (e.e.) of a sample.
Chromatographic Methods (GC, HPLC)
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for the separation and quantification of enantiomers. These methods typically employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation.
Gas Chromatography (GC): Chiral GC is a well-established method for the analysis of volatile chiral compounds like epoxy alcohols. Cyclodextrin-based CSPs are particularly effective for this class of molecules. For the separation of small aliphatic epoxides, derivatized cyclodextrin (B1172386) columns, such as those incorporating 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin, have demonstrated excellent separation capabilities for related chiral compounds. chromatographyonline.com The choice of the specific cyclodextrin derivative and the GC conditions, including temperature programming and carrier gas flow rate, are crucial for achieving baseline separation of the enantiomers. chromatographyonline.comgcms.cz
High-Performance Liquid Chromatography (HPLC): Chiral HPLC offers a versatile approach for the enantioselective analysis of epoxy alcohols. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used. For instance, a Chiralpak AD-H column, which has an amylose derivative as the CSP, has been successfully used for the resolution of the enantiomers of related glycidyl (B131873) derivatives. nih.govrsc.orgnih.gov To enhance the separation and detection of this compound, it can be derivatized with a UV-active group, such as a nitrobenzoate or tosylate, prior to analysis. nih.govrsc.orgnih.gov The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol, is optimized to achieve the best resolution between the enantiomers. rsc.orgnih.gov
Table 1: Representative Chromatographic Conditions for Chiral Analysis of Epoxy Alcohol Derivatives
| Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Carrier Gas | Detection | Analyte | Reference |
| HPLC | Chiralpak AD-H (amylose derivative) | n-hexane/ethanol (70/30, v/v) | UV | Glycidyl tosylate | rsc.orgnih.gov |
| HPLC | Chiralpak AD-H (amylose derivative) | methanol/ethanol (80:20) | UV | Glycidyl nitrobenzoate | nih.gov |
| GC | Rt-bDEXse (cyclodextrin derivative) | Hydrogen | FID | 4-Chloromethyl-2,2-dimethyl-1,3-dioxolane | chromatographyonline.com |
NMR Spectroscopy with Chiral Auxiliary Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral auxiliary reagents, provides another powerful method for determining the enantiomeric excess of chiral compounds. This technique relies on the formation of diastereomeric complexes between the enantiomers of the analyte and a single enantiomer of a chiral auxiliary reagent. These diastereomeric complexes are chemically non-equivalent and, therefore, can exhibit distinct signals in the NMR spectrum.
The most common chiral auxiliaries for alcohols are chiral solvating agents (CSAs) and chiral derivatizing agents (CDAs). wikipedia.org CSAs, such as those based on BINOL or crown ethers, form non-covalent diastereomeric complexes with the analyte. nih.gov CDAs, on the other hand, react with the analyte to form covalent diastereomeric adducts. The choice of the chiral auxiliary and the solvent is critical for achieving sufficient separation of the NMR signals of the two diastereomers.
For epoxy alcohols like this compound, the hydroxyl group provides a convenient handle for interaction with a chiral auxiliary. The resulting diastereomeric complexes can lead to observable differences in the chemical shifts (Δδ) of the protons near the stereogenic centers. The integration of the distinct signals for each diastereomer in the ¹H NMR spectrum allows for the direct calculation of the enantiomeric excess.
Table 2: Examples of Chiral Auxiliary Reagents for NMR Analysis of Chiral Alcohols
| Chiral Auxiliary Type | Example Reagent | Interaction with Analyte | Typical Observation | Reference |
| Chiral Solvating Agent (CSA) | (R)-(+)-1,1'-Bi-2-naphthol (BINOL) | Forms non-covalent diastereomeric complexes | Splitting of proton signals near the chiral center | nih.gov |
| Chiral Derivatizing Agent (CDA) | (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) | Forms covalent diastereomeric esters | Distinct chemical shifts for protons in the resulting esters | wikipedia.org |
Spectroscopic Techniques for Mechanistic Elucidation
Understanding the reaction mechanisms of this compound, such as its ring-opening reactions, is crucial for predicting product formation and optimizing reaction conditions. Spectroscopic techniques, particularly NMR and UV-Vis spectroscopy, are invaluable for these mechanistic studies.
By monitoring the reaction progress over time using these techniques, kinetic data can be obtained. For example, the disappearance of the reactant signals and the appearance of product signals in the NMR spectrum can be integrated to determine the reaction rate. rsc.org Similarly, changes in the UV-Vis spectrum can be used to follow the concentration of chromophoric species involved in the reaction. nih.gov
These spectroscopic investigations can provide insights into the formation of reaction intermediates and transition states. nih.govrsc.org For instance, in the catalyzed ring-opening of epoxides, spectroscopic monitoring can help to identify the catalytically active species and elucidate the elementary steps of the catalytic cycle. nih.govrsc.orgresearchgate.net This information is vital for the rational design of more efficient and selective catalysts for transformations involving this compound.
Biological and Biosynthetic Considerations
Occurrence in Natural Extracts and Biosynthetic Pathways
There is currently no substantive scientific evidence to suggest that (2R,3R)-(+)-3-Propyloxiranemethanol is a naturally occurring compound found in plant, animal, or microbial extracts. Searches of chemical and biological databases have not yielded any reports of its isolation from a natural source.
Similarly, information regarding the potential biosynthetic pathways that could lead to the formation of this compound in living organisms is absent from the current body of scientific knowledge. While the biosynthesis of various oxirane-containing compounds, such as fatty acid epoxides, is understood to involve enzymatic reactions like those catalyzed by cytochrome P450 monooxygenases and lipoxygenases, a specific pathway for this particular propyl-substituted oxiranemethanol has not been identified or proposed.
Scaffold for Biologically Active Molecules and Structure-Activity Relationship Studies
The utility of this compound as a chemical scaffold for the synthesis of biologically active molecules is not well-documented. The oxirane ring is a known pharmacophore and a versatile synthetic intermediate due to its inherent reactivity, which allows for the introduction of various functional groups. However, specific examples of its application in the design and synthesis of new therapeutic agents are not described in the available literature.
Consequently, there is a lack of structure-activity relationship (SAR) studies for derivatives of this compound. SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for optimizing lead compounds in drug discovery. The absence of such studies indicates that this particular chiral epoxide has not been a significant focus of medicinal chemistry research.
Future Research Directions and Emerging Trends
Novel Catalytic Systems for Enantioselective Synthesis
The development of novel catalytic systems is at the forefront of research for producing enantiomerically pure (2R,3R)-(+)-3-propyloxiranemethanol. The primary route to this compound is the asymmetric epoxidation of trans-2-hexen-1-ol (B124871). sigmaaldrich.com While the Sharpless-Katsuki asymmetric epoxidation has been a cornerstone method, current research is exploring new frontiers.
Future efforts are likely to focus on the development of catalysts based on more abundant and less toxic metals. For instance, iron-based catalysts are gaining attention for enantioselective epoxidation reactions. rsc.org Research into non-heme iron complexes with chiral tetradentate ligands has shown promise in catalyzing the epoxidation of various olefins with high enantioselectivity. rsc.org The application of such systems to the synthesis of this compound could offer a more sustainable alternative to titanium-based Sharpless catalysts.
Another promising area is the use of kinetic resolution of racemic 3-propyloxiranemethanol. wikipedia.org This involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer in high enantiomeric excess. Iridium-catalyzed asymmetric hydrogenation of racemic allylic alcohols has demonstrated high selectivity factors, offering a pathway to enantiopure materials. rsc.org The development of new chiral ligands and iridium complexes could further enhance the efficiency and scope of this method for producing this compound.
| Catalyst System | Substrate | Key Features | Potential Advantages |
| Titanium/DET | trans-2-Hexen-1-ol | Well-established, high enantioselectivity. youtube.com | Predictable stereochemistry. |
| Chiral Iron Complexes | Olefins | Utilizes an earth-abundant metal. rsc.org | Lower toxicity and cost. |
| Iridium Complexes | Racemic allylic alcohols | Effective for kinetic resolution. rsc.org | High selectivity factors achievable. |
Chemo- and Biocatalytic Strategies for Advanced Derivatives
The functionalization of the oxirane ring or the primary alcohol of this compound opens up pathways to a diverse range of advanced derivatives. Future research will likely see a greater integration of chemo- and biocatalytic methods to achieve novel transformations with high selectivity.
Biocatalysis, particularly the use of enzymes like lipases and epoxide hydrolases, offers significant potential. Lipases can be employed for the kinetic resolution of racemic mixtures through enantioselective acylation. wikipedia.orgresearchgate.net For example, Candida antarctica lipase (B570770) B (CALB) has been effectively used in the kinetic resolution of various chiral alcohols. wikipedia.org Applying this to racemic 3-propyloxiranemethanol could provide an enzymatic route to the desired (2R,3R)-enantiomer.
The regioselective ring-opening of the epoxide is another critical area. The development of chiral catalysts that can control the nucleophilic attack at either C2 or C3 of the oxirane ring is a key challenge. Catalytic asymmetric ring-opening reactions using chiral N,N'-dioxide–metal complexes have shown high efficiency in the kinetic resolution of other epoxides, suggesting a promising strategy for creating advanced derivatives from this compound. rsc.org
Computational Chemistry and Mechanistic Predictions
Computational chemistry is becoming an indispensable tool for understanding and predicting the outcomes of enantioselective reactions. Density Functional Theory (DFT) studies are being increasingly used to elucidate the transition states and reaction mechanisms of catalytic cycles. rsc.org
For the synthesis of this compound via Sharpless epoxidation, computational models can help in understanding the precise interactions between the titanium catalyst, the chiral tartrate ligand, the oxidant, and the allylic alcohol substrate. youtube.com These models can predict the facial selectivity of the epoxidation, guiding the choice of ligand to obtain the desired (2R,3R) stereochemistry. youtube.com
In the context of kinetic resolution, DFT studies can provide insights into the origin of selectivity, helping to design more effective catalysts. rsc.org By modeling the transition states for the reaction of both enantiomers, researchers can predict which enantiomer will react faster and to what extent, thus enabling the rational design of catalysts with higher selectivity factors.
Sustainable Synthesis and Process Engineering Innovations
A significant trend in chemical synthesis is the move towards more sustainable processes. For the production of this compound, this involves several key areas of innovation.
The use of greener solvents and reaction conditions is a major focus. The allylic epoxidation of trans-2-hexen-1-ol has been shown to proceed effectively in high-pressure carbon dioxide, a more environmentally benign solvent than traditional chlorinated hydrocarbons. sigmaaldrich.com Further research into optimizing reactions in supercritical fluids or aqueous media will be crucial.
Process intensification, such as the use of continuous flow reactors, can also enhance the sustainability of the synthesis. Flow chemistry offers benefits like improved heat and mass transfer, better reaction control, and the potential for catalyst recycling, leading to higher yields and reduced waste.
Furthermore, the development of recyclable catalysts is a key aspect of green chemistry. While the traditional Sharpless epoxidation catalyst is not readily recyclable, research into immobilizing homogeneous catalysts on solid supports or using inherently heterogeneous catalysts is an active area of investigation. wikipedia.org These innovations will be critical for the large-scale, sustainable production of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
